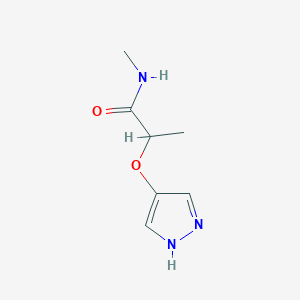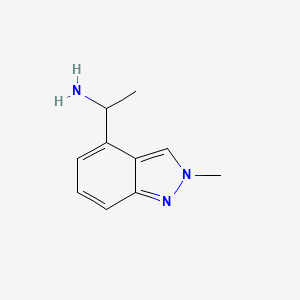
2-(Tetrahydro-2h-pyran-4-yloxy)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Tetrahydro-2H-pyran-4-yloxy)nicotinonitrile is an organic compound with the molecular formula C11H12N2O2 and a molecular weight of 204.23 g/mol It is characterized by the presence of a tetrahydro-2H-pyran ring attached to a nicotinonitrile moiety
Métodos De Preparación
The synthesis of 2-(Tetrahydro-2H-pyran-4-yloxy)nicotinonitrile typically involves the reaction of nicotinonitrile with tetrahydro-2H-pyran-4-ol under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the tetrahydro-2H-pyran-4-ol, followed by nucleophilic substitution with nicotinonitrile . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
2-(Tetrahydro-2H-pyran-4-yloxy)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the nitrile group to an amine.
Aplicaciones Científicas De Investigación
2-(Tetrahydro-2H-pyran-4-yloxy)nicotinonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(Tetrahydro-2H-pyran-4-yloxy)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
2-(Tetrahydro-2H-pyran-4-yloxy)nicotinonitrile can be compared with other similar compounds, such as:
2-(Tetrahydro-2H-pyran-2-yloxy)propanenitrile: This compound has a similar structure but differs in the position of the tetrahydro-2H-pyran ring.
2-(Tetrahydro-2H-pyran-2-yloxy)ethanol: This compound contains an ethanol group instead of a nicotinonitrile moiety.
4-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic acid: This compound features a phenylboronic acid group attached to the tetrahydro-2H-pyran ring.
Propiedades
Fórmula molecular |
C11H12N2O2 |
|---|---|
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
2-(oxan-4-yloxy)pyridine-3-carbonitrile |
InChI |
InChI=1S/C11H12N2O2/c12-8-9-2-1-5-13-11(9)15-10-3-6-14-7-4-10/h1-2,5,10H,3-4,6-7H2 |
Clave InChI |
XXNINHUIVWUBBK-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1OC2=C(C=CC=N2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


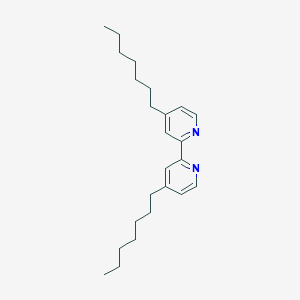
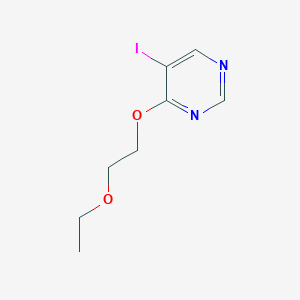


![4-{[Cyclopropyl(ethyl)amino]methyl}benzoic acid](/img/structure/B12075344.png)
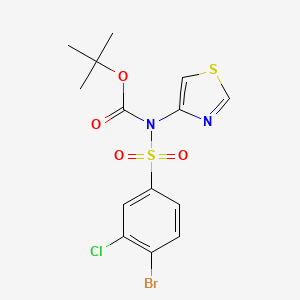

![{[4-(2,6-Difluorophenyl)phenyl]methyl}(methyl)amine](/img/structure/B12075370.png)

![3',5'-O-[Tetrakis(1-methylethyl)-1,3-disiloxanediyl]-guanosine](/img/structure/B12075381.png)
![(1R)-N-{1-[2-(trifluoromethyl)phenyl]ethyl}methylamine](/img/structure/B12075389.png)
